2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane
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Overview
Description
2-[Bis(2-hydroxyethyl)amino]ethanol, also known as triethanolamine, is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. It is hygroscopic and can absorb moisture and carbon dioxide from the air. This compound is miscible with water, ethanol, and acetone, and slightly soluble in ether, benzene, and carbon tetrachloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[Bis(2-hydroxyethyl)amino]ethanol is typically synthesized through the reaction of ethylene oxide with ammonia or ethylene diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-[Bis(2-hydroxyethyl)amino]ethanol involves the continuous reaction of ethylene oxide with ammonia in the presence of a catalyst. The reaction is conducted in a reactor where the temperature and pressure are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
2-[Bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a corrosion inhibitor, surfactant, and emulsifier.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Utilized in the preparation of pharmaceutical formulations and as a pH adjuster in topical medications.
Industry: Applied in the production of cosmetics, detergents, and cement additives.
Mechanism of Action
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol involves its ability to interact with various molecular targets and pathways. It acts as a pH adjuster and buffering agent, helping to maintain the desired pH in various formulations. Its structure prevents incorporation into cell membranes, reducing potential toxic effects .
Comparison with Similar Compounds
Similar Compounds
Monoethanolamine: A simpler analog with one hydroxyl group.
Diethanolamine: Contains two hydroxyl groups and is structurally similar but with different properties.
Triethanolamine: The compound , with three hydroxyl groups.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethanol is unique due to its three hydroxyl groups, which provide it with distinct chemical and physical properties. This makes it particularly useful as a buffering agent and pH adjuster in various applications .
Properties
Molecular Formula |
C7H18ClNO3 |
---|---|
Molecular Weight |
199.67 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;chloromethane |
InChI |
InChI=1S/C6H15NO3.CH3Cl/c8-4-1-7(2-5-9)3-6-10;1-2/h8-10H,1-6H2;1H3 |
InChI Key |
YRLJAXJJVVMNQB-UHFFFAOYSA-N |
Canonical SMILES |
CCl.C(CO)N(CCO)CCO |
Related CAS |
68938-70-5 68609-18-7 |
Origin of Product |
United States |
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